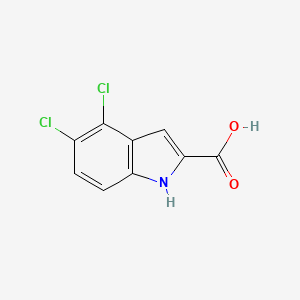

4,5-dichloro-1H-indole-2-carboxylic Acid

描述

Contextualization within Contemporary Medicinal Chemistry

In the realm of modern medicinal chemistry, the 1H-indole-2-carboxylic acid scaffold is recognized for its role as a bioisostere for various functional groups and its ability to engage in crucial interactions with biological targets. Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating precise molecular recognition. Researchers have successfully utilized this scaffold to develop inhibitors for a range of enzymes and receptors, demonstrating its broad applicability in targeting disease pathways. nih.gov

Pharmacological Significance of the Indole (B1671886) Nucleus in Drug Discovery

The indole nucleus, the core component of the 1H-indole-2-carboxylic acid scaffold, is a ubiquitous feature in a vast number of biologically active compounds, both natural and synthetic. sigmaaldrich.com Its presence in the essential amino acid tryptophan and various neurotransmitters underscores its fundamental role in biological systems. This has inspired the development of a plethora of indole-containing drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. sigmaaldrich.com The versatility of the indole ring allows it to serve as a pharmacophore, a key structural element responsible for a drug's biological activity.

Overview of Halogenated 1H-Indole-2-carboxylic Acid Derivatives in Pharmaceutical Science

The introduction of halogen atoms, particularly chlorine, onto the indole ring of 1H-indole-2-carboxylic acid derivatives has proven to be a powerful strategy in drug design. nih.gov Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and ultimately, increased therapeutic efficacy. researchgate.net For instance, studies on various indole derivatives have shown that the presence of electron-withdrawing groups like chlorine can enhance their biological activities. researchgate.net

Research Focus on 4,5-Dichloro-1H-indole-2-carboxylic Acid: A Comprehensive Perspective

Despite the extensive research into halogenated indoles, the specific compound This compound remains a relatively unexplored entity within the scientific literature. While its existence is confirmed through chemical supplier databases, detailed studies on its synthesis, biological activity, and physicochemical properties are scarce. genprice.comcymitquimica.com

The strategic placement of two chlorine atoms at the 4 and 5 positions of the indole ring is anticipated to confer unique properties to the molecule. These chlorine substituents are expected to increase the compound's lipophilicity and introduce significant electronic effects, which could influence its interaction with biological macromolecules. The dichloro substitution pattern may lead to novel structure-activity relationships (SAR) compared to mono-halogenated or differently substituted indole derivatives. nih.gov

Given the established importance of the 1H-indole-2-carboxylic acid scaffold and the demonstrated impact of chlorination on biological activity, this compound represents a compound of interest for future research. Investigations into its synthesis and biological evaluation could unveil novel therapeutic applications, potentially in areas where other indole derivatives have shown promise, such as in the development of new anticancer or antiviral agents. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMAOBOTFAMOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394326 | |

| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231295-84-4 | |

| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 4,5 Dichloro 1h Indole 2 Carboxylic Acid and Analogues

Established Synthetic Pathways to Indole-2-carboxylic Acid Core Structures

The construction of the fundamental indole-2-carboxylic acid structure can be achieved through several classic and modern synthetic reactions.

Fischer Indole (B1671886) Synthesis and Related Indolization Reactions

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent method for creating indole rings. thermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are common starting materials. For instance, the reaction of a substituted phenylhydrazine with pyruvic acid can yield the corresponding indole-2-carboxylic acid. thermofisher.com The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com Various Brønsted acids like HCl and H2SO4, as well as Lewis acids such as zinc chloride, are effective catalysts. wikipedia.org

The Reissert indole synthesis offers another pathway, starting from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The initial condensation yields an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization using reagents like zinc in acetic acid to form the indole-2-carboxylic acid. wikipedia.org This method can be advantageous for certain substituted starting materials. A related approach involves the use of nitrotoluene and diethyl oxalate with a catalyst like ferrous hydroxide (B78521), followed by reduction with hydrazine (B178648) hydrate. google.com

Formation of Halogenated Indole Systems

Introducing halogen atoms onto the indole ring is a key strategy for modifying the electronic and biological properties of the molecule. Direct chlorination of unprotected indoles can be achieved using reagents like sulfuryl chlorofluoride, where the reaction conditions can be tuned to selectively produce different chlorinated products. organic-chemistry.org For instance, the choice of solvent can direct the chlorination to the C-3 position or lead to the formation of 3-chloro-2-oxindoles and 3,3-dichloro-2-oxindoles. organic-chemistry.org Another method involves the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines using a DMSO/SOCl2 system to yield 3-chloroindoles. organic-chemistry.org

Derivatization Strategies for 1H-Indole-2-carboxylic Acid: Tailoring Substituents

Once the indole-2-carboxylic acid core is formed, further modifications can be made to introduce a variety of functional groups at different positions on the indole ring, allowing for the fine-tuning of the molecule's properties.

Functionalization at the C-3 Position of the Indole Core

The C-3 position of the indole ring is highly reactive towards electrophilic substitution. researchgate.netreddit.com This reactivity allows for the introduction of various substituents.

One common C-3 functionalization is the Mannich reaction, which involves the aminoalkylation of the C-3 position. wikipedia.org This three-component reaction utilizes an aldehyde (like formaldehyde) and a primary or secondary amine to introduce an aminomethyl group onto the indole ring. wikipedia.orgchemtube3d.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole C-3 position. wikipedia.org

The Vilsmeier-Haack reaction is another important method for functionalizing the C-3 position, specifically for introducing a formyl group. mdpi.com This reaction typically uses a mixture of phosphoryl chloride and dimethylformamide. nih.gov The resulting 3-formylindole-2-carboxylic acid ester can then be a versatile intermediate for further transformations. mdpi.com

Direct C-H alkylation at the C-3 position can also be achieved. For example, cobalt-catalyzed reductive alkylation of indoles with carboxylic acids and molecular hydrogen has been demonstrated. nih.gov Additionally, a transition-metal-free approach using B(C6F5)3 as a catalyst allows for the transfer of secondary alkyl groups from amines to the C-3 position of indoles. acs.org

Introduction of Diverse Groups at the C-6 Position

Functionalization at the C-6 position of the indole ring is more challenging due to its distance from the directing groups typically present on the pyrrole (B145914) ring. nih.gov However, several strategies have been developed to achieve this.

One approach involves using a removable "U-shaped" template to direct C-H alkenylation to the C-6 position. nih.gov Another strategy utilizes a directing group at the C-7 position, such as a carboxyl group, to facilitate C-6 arylation. nih.gov More recently, a metal-free, Brønsted acid-catalyzed method has been developed for the remote C-6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, providing a direct route to C-6 functionalized indole derivatives. nih.govresearchgate.net

For the synthesis of C-6 substituted indole-2-carboxylic acids, a common strategy is to start with a pre-functionalized building block. For example, starting with 6-bromoindole-2-carboxylic acid allows for the introduction of various groups at the C-6 position through cross-coupling reactions. mdpi.com This approach has been used to synthesize derivatives with halogenated phenyl groups at the C-6 position, which have shown interesting biological activities. mdpi.comnih.govrsc.org

N-Substitution of the Indole Heterocycle

The nitrogen atom of the indole ring can be functionalized through various N-alkylation and N-arylation reactions. The indole nitrogen is weakly acidic and can be deprotonated by a strong base like sodium hydride to form a nucleophilic N-anion. bhu.ac.inyoutube.com This anion can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the N-1 position. youtube.com

Ionic liquids in the presence of a base like potassium hydroxide can also serve as a medium for the N-alkylation of indoles with alkyl halides. organic-chemistry.org Furthermore, methods for the N-alkylation of amines using carboxylic acids and molecular hydrogen, catalyzed by ruthenium complexes, have been developed and can be applied to indoles. nih.gov Enantioselective N-alkylation of indoles can also be achieved using organocatalytic methods, for instance, with para-aza-quinone methides catalyzed by a chiral phosphoric acid. mdpi.com

Modification of the C-2 Carboxyl Group to Amides and Esters

The carboxylic acid functional group at the C-2 position of the indole ring is a versatile handle for synthetic modification, primarily through its conversion to esters and amides. These transformations are fundamental in creating libraries of compounds for various research applications, including drug discovery. nih.gov

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, which typically serves as the solvent. masterorganicchemistry.com For a substrate like 4,5-dichloro-1H-indole-2-carboxylic acid, the reaction would proceed by dissolving the acid in an alcohol (e.g., ethanol (B145695) or methanol) with a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govmasterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org A specific example from the literature involves the esterification of 6-bromo-1H-indole-2-carboxylic acid, which was dissolved in ethanol and heated to 80 °C with concentrated sulfuric acid to yield the corresponding ethyl ester. nih.gov A similar protocol would be applicable to the 4,5-dichloro analogue.

Amide Formation: The synthesis of amides from carboxylic acids requires the activation of the carboxyl group to facilitate attack by an amine, as the hydroxyl group is a poor leaving group. libretexts.org A common two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 4,5-dichloro-1H-indole-2-carbonyl chloride can then be treated with a primary or secondary amine to form the desired amide.

Alternatively, direct conversion can be achieved using coupling reagents that generate a reactive intermediate in situ. A wide array of such reagents exists, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), boronic acid catalysts, and phosphonium (B103445) salts. organic-chemistry.orgresearchgate.net For instance, a methodology using triphenylphosphine (B44618) and N-chlorophthalimide has been developed for the amidation of various carboxylic acids at room temperature in good to excellent yields. researchgate.net These methods are often preferred for sensitive substrates as they proceed under mild conditions. organic-chemistry.org

The following table summarizes common synthetic routes for these modifications.

| Transformation | General Reagents & Conditions | Description |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., ROH), Catalytic H₂SO₄, Heat | An equilibrium reaction where the alcohol acts as both solvent and nucleophile. Water is removed to drive the reaction to completion. masterorganicchemistry.comnih.gov |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R₂NH) | The carboxylic acid is converted to a highly reactive acyl chloride, which readily reacts with an amine nucleophile. libretexts.org |

| Amide Formation (Direct Coupling) | Amine (e.g., R₂NH), Coupling Agent (e.g., DCC, Boronic Acid) | A one-pot procedure where a coupling agent activates the carboxylic acid, allowing for direct reaction with an amine under mild conditions. organic-chemistry.org |

Advanced Synthetic Techniques and Methodological Innovations

The construction of the indole ring itself, particularly with a specific substitution pattern like 4,5-dichloro, is a significant synthetic challenge. While classic methods such as the Fischer, Madelung, and Reissert indole syntheses form the foundation of indole chemistry, modern advancements focus on improving efficiency, substrate scope, and functional group tolerance.

The Reissert indole synthesis is a relevant classical approach, which involves the condensation of o-nitrotoluene with diethyl oxalate to form an intermediate that is then reductively cyclized to yield the indole-2-carboxylic acid. nih.gov Achieving the 4,5-dichloro substitution pattern would necessitate starting with 1,2-dichloro-4-methyl-5-nitrobenzene, the availability of which is a key consideration.

More recent methodological innovations often rely on transition-metal catalysis. These advanced techniques can offer milder reaction conditions and novel pathways for ring formation or modification. For example, domino reactions that form multiple bonds in a single pot provide an atom-economical route to highly substituted indoles. One such strategy involves a [3+2] cyclization between an imine and an anion derived from a substituted phenylacetate (B1230308) to construct the indole framework. Another area of innovation is the catalytic addition of functional groups to the indole core. Ruthenium(II) complexes, for instance, have been used to catalyze the addition of carboxylic acids to alkynes.

Spectroscopic and Analytical Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy, Elemental Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole core. The acidic proton of the carboxylic acid (–COOH) will appear as a very broad singlet significantly downfield, typically in the 10–13 ppm range. chemicalbook.comlibretexts.org The indole N-H proton also appears as a broad singlet, usually above 11 ppm. nih.govchemicalbook.com The remaining aromatic protons (H-3, H-6, and H-7) would appear in the aromatic region (approx. 7.0–7.8 ppm). nih.govchemicalbook.com The H-3 proton, being on the electron-rich pyrrole ring, would likely be the most upfield of the aromatic signals.

¹³C NMR: The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon (C=O) in the deshielded region of 160-180 ppm. libretexts.orglibretexts.org The carbons attached to chlorine (C-4 and C-5) and the other aromatic carbons would generate signals between approximately 110 and 140 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molecular weight ~230.05 g/mol ) cymitquimica.com, the most telling feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundances of the two chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic cluster of peaks would be observed: the M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl, one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms) in an approximate ratio of 9:6:1. Electrospray ionization (ESI) might show adducts such as [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

O–H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer. libretexts.orgspectroscopyonline.com

N–H Stretch: A sharper, medium-intensity peak for the indole N–H stretch should appear around 3300-3400 cm⁻¹. mdpi.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680–1710 cm⁻¹. spectroscopyonline.com Conjugation with the indole ring system places it in this range.

C–Cl Stretch: Absorptions corresponding to the C–Cl bonds would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl) in the purified compound. For a molecular formula of C₉H₅Cl₂NO₂, the theoretical elemental composition would be calculated and compared against experimental values to confirm the empirical formula.

The table below summarizes the expected analytical data for the compound.

| Technique | Expected Feature | Approximate Value / Region |

|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (–COOH) | 10.0 - 13.0 ppm (broad singlet) libretexts.org |

| Indole Proton (N–H) | > 11.0 ppm (broad singlet) nih.gov | |

| Aromatic Protons (C–H) | 7.0 - 7.8 ppm nih.gov | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 180 ppm libretexts.org |

| Aromatic Carbons (C-C, C-N) | 110 - 140 ppm nih.gov | |

| Mass Spec. | Molecular Ion (M⁺) Isotope Pattern | M⁺, M+2, M+4 peaks (Ratio ≈ 9:6:1) |

| IR Spec. | O–H Stretch (acid dimer) | 2500 - 3300 cm⁻¹ (very broad, strong) spectroscopyonline.com |

| N–H Stretch | ~3300 - 3400 cm⁻¹ (medium, sharp) mdpi.com | |

| C=O Stretch | ~1680 - 1710 cm⁻¹ (strong, sharp) spectroscopyonline.com | |

| Elemental Analysis | Calculated for C₉H₅Cl₂NO₂ | C: 46.99%, H: 2.19%, Cl: 30.82%, N: 6.09% |

Biological and Pharmacological Investigations of 4,5 Dichloro 1h Indole 2 Carboxylic Acid and Its Derivatives

Immunomodulatory and Anti-inflammatory Profiles.

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, and derivatives of 4,5-dichloro-1H-indole-2-carboxylic acid have been explored for their effects on inflammatory processes. Investigations have targeted key receptors involved in the inflammatory cascade.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism.

The cysteinyl leukotrienes (CysLTs), including leukotriene C4, D4, and E4, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory conditions such as bronchial asthma. nih.gov These molecules exert their effects by activating at least two G protein-coupled receptors, CysLT1 and CysLT2. nih.gov The CysLT1 receptor is a well-established therapeutic target, and its antagonists, such as montelukast (B128269) and zafirlukast, are used in the management of asthma. nih.govnih.gov These antagonists function by blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting downstream signaling pathways that lead to inflammation, bronchoconstriction, and mucus production. nih.govebi.ac.uk The CysLT1 receptor is expressed on various immune and structural cells, including smooth muscle cells and macrophages in the lungs. nih.gov While the indole scaffold is common in pharmacologically active agents, specific investigations detailing the direct antagonistic activity of this compound at the CysLT1 receptor are not extensively documented in the reviewed literature.

Agonism of Orphan G Protein-Coupled Receptor GPR17 in Inflammatory Pathways.

The orphan G protein-coupled receptor GPR17 has been identified as a key regulator in the development of oligodendrocytes, the cells responsible for myelination in the central nervous system. A derivative of the title compound, MDL29,951 (2-carboxy-4,6-dichloro-1H-indole-3-propionic acid), has been identified as a selective small-molecule agonist for GPR17. nih.gov

Stimulation of GPR17 by this agonist in oligodendrocyte precursor cells inhibits their maturation into myelin-producing cells. nih.gov This action is primarily mediated through the Gαi/o signaling pathway. Activation of GPR17 leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). nih.gov The decrease in cAMP leads to reduced activity of two key downstream effectors: Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC). nih.gov This cascade ultimately results in decreased phosphorylation of the cAMP response element-binding protein (CREB) and a reduction in the expression of myelin basic protein (MBP), a critical component of the myelin sheath. nih.gov By arresting oligodendrocyte maturation, GPR17 activation plays a role in the complex cellular dynamics of demyelinating diseases, which often have a significant inflammatory component. nih.gov

Anticancer and Antiproliferative Efficacy.

Derivatives of this compound have shown significant promise as anticancer agents, with research focusing on the inhibition of critical targets in cancer cell proliferation and survival.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

A strategy in modern oncology is the development of agents that can hit multiple targets simultaneously. Derivatives of indole-2-carboxylic acid, specifically a series of 5-substituted-indole-2-carboxamides, have been designed and synthesized as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgnih.govresearchgate.net EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation in many cancers, while CDK2 is a key enzyme that regulates cell cycle progression. researchgate.netresearchgate.net

Several compounds from this series demonstrated potent inhibitory activity against both enzymes. rsc.orgnih.gov The most active compounds, 5i and 5j, were identified as potent dual inhibitors, with compound 5j showing an IC₅₀ value of 16 ± 02 nM against CDK2, which is more potent than the reference inhibitor dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov These findings suggest that the indole-2-carboxamide scaffold is a viable starting point for developing dual-acting antiproliferative agents. rsc.orgresearchgate.net

Table 1: EGFR and CDK2 Inhibitory Activities of Indole-2-carboxamide Derivatives

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference Inhibitor (IC₅₀, nM) |

| 5c | 124 ± 11 | 46 ± 05 | Erlotinib (80), Dinaciclib (20) |

| 5g | 102 ± 09 | 33 ± 04 | Erlotinib (80), Dinaciclib (20) |

| 5i | 85 ± 07 | 24 ± 02 | Erlotinib (80), Dinaciclib (20) |

| 5j | 93 ± 08 | 16 ± 02 | Erlotinib (80), Dinaciclib (20) |

| Data sourced from multiple studies. rsc.orgnih.govelsevierpure.com |

Selective Inhibition of Myeloid Cell Leukemia 1 (Mcl-1).

Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. researchgate.netnih.gov The indole-2-carboxylic acid core has been instrumental in the discovery of potent and selective small-molecule inhibitors of Mcl-1. nih.gov

Through fragment-based screening and structure-based design, tricyclic indole-2-carboxylic acid derivatives were developed that exhibit high-affinity binding to Mcl-1. nih.gov These inhibitors bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering apoptosis. researchgate.netnih.gov Notably, these compounds demonstrate remarkable selectivity, with some derivatives showing over 1700-fold selectivity for Mcl-1 over the related anti-apoptotic protein Bcl-xL. nih.gov One optimized 2-indole carboxylic acid derivative was found to bind to Mcl-1 with a Ki of 55 nM, while a newer derivative achieved a Ki of 24 nM, highlighting the potency of this chemical class. nih.govnih.gov The inhibition of Mcl-1 by these agents leads to the activation of caspases and other hallmarks of apoptosis in Mcl-1-dependent cancer cells. researchgate.net

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines.

Consistent with their targeted inhibitory activities, derivatives of this compound have demonstrated significant cytotoxicity against a variety of human cancer cell lines in vitro. The antiproliferative effects are typically measured using assays like the MTT assay, which determines cell viability. nih.govnih.gov

The dual EGFR/CDK2 inhibitors showed potent growth inhibition, with GI₅₀ values in the nanomolar range against four tested cancer cell lines. nih.gov For instance, compound 5j, the most powerful derivative in its series, had a mean GI₅₀ value of 37 nM. nih.govresearchgate.net Similarly, Mcl-1 inhibitors based on the indole-2-carboxylic acid scaffold effectively kill cancer cells that depend on Mcl-1 for survival, such as the multiple myeloma cell line H929. researchgate.net The broad-spectrum cytotoxicity underscores the therapeutic potential of this class of compounds against different cancer types. researchgate.netmdpi.com

Table 2: In Vitro Cytotoxicity (GI₅₀/IC₅₀) of Indole-2-carboxylic Acid Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (nM) | Target(s) |

| Indole-2-carboxamide (5g) | Mean of 4 cell lines | GI₅₀: 55 | EGFR/CDK2 |

| Indole-2-carboxamide (5i) | Mean of 4 cell lines | GI₅₀: 49 | EGFR/CDK2 |

| Indole-2-carboxamide (5j) | Mean of 4 cell lines | GI₅₀: 37 | EGFR/CDK2 |

| Indole-2-carboxylic acid (A-1208746) | H929 (Multiple Myeloma) | IC₅₀: ~300 | Mcl-1 |

| Indole-2-carboxylic acid (Compound 47) | HL-60 (AML) | IC₅₀: 200 | Mcl-1 |

| Indole-2-carboxylic acid (Compound 47) | THP-1 (AML) | IC₅₀: 200 | Mcl-1 |

| Data represents a selection from multiple studies. nih.govnih.govresearchgate.net |

Induction of Apoptotic Pathways by Derivatives

Derivatives of indole-2-carboxylic acid have been shown to be potent inducers of apoptosis, a critical process for eliminating cancerous cells. Studies on novel indole-2-carboxamide derivatives demonstrated significant antiproliferative activity against several human cancer cell lines. nih.gov Certain compounds, such as those incorporating a phenethyl moiety, were particularly effective against breast cancer cells. nih.gov

The mechanism of action involves triggering the intrinsic apoptosis pathway. For instance, compounds 5d , 5e , and 5h were found to substantially increase the levels of Cytochrome C in MCF-7 human breast cancer cells, a key event in initiating apoptosis. nih.gov This release of cytochrome C activates caspases, the executioner enzymes of apoptosis. nih.gov Further investigation showed that these derivatives could significantly elevate the expression of pro-apoptotic proteins like Bax and concurrently reduce the levels of the anti-apoptotic protein Bcl-2. nih.gov Specifically, compound 5e was noted to decrease Bcl-2 levels to 0.87 ng/mL in MCF-7 cells. nih.gov The activation of caspases-3, -8, and -9 provides further evidence of the pro-apoptotic capabilities of these indole derivatives. nih.govresearchgate.net Research on other indole-2-carboxylic acids confirmed their ability to induce hallmarks of apoptosis, including caspase-3/7 activation and the release of cytochrome c from mitochondria in cancer cell lines. nih.gov

Enzyme Modulation and Metabolic Pathway Regulation

Allosteric Inhibition of Fructose-1,6-bisphosphatase

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. eurjchem.comnih.gov Inhibition of FBPase is a promising strategy for managing type 2 diabetes, as the enzyme's activity is often upregulated in diabetic patients. eurjchem.com Novel derivatives of indole-2-carboxylic acid have been identified as potent allosteric inhibitors of liver FBPase. eurjchem.com

Specifically, compounds bearing an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold have demonstrated inhibitory concentrations (IC50) in the submicromolar range. eurjchem.com X-ray crystallography has revealed that these inhibitors bind to a distinct allosteric site, different from the active site, and resemble the binding mode of the natural regulator AMP. eurjchem.comnih.gov This binding induces a conformational change in the enzyme, shifting it to a less active state and thereby reducing glucose production. nih.gov The discovery of this new class of inhibitors that explore the AMP pocket provides a structural basis for designing even more potent and selective FBPase inhibitors. eurjchem.com

Cyclooxygenase (COX) Inhibitory Potential

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they catalyze the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is involved in protecting the gastrointestinal tract, and COX-2, which is induced during inflammation. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Derivatives of indole, a core structure in the potent NSAID indomethacin, have been investigated for their COX inhibitory activity. nih.govmdpi.com A series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were evaluated, with some compounds showing significant anti-inflammatory and analgesic effects. nih.gov Docking studies revealed that these compounds could effectively bind to the COX-2 enzyme, with one derivative, compound S3 , demonstrating selective inhibition of COX-2 expression. nih.gov This highlights the potential of the indole-2-carboxylic acid scaffold in developing safer anti-inflammatory agents. mdpi.com

Plasminogen Activator Inhibitor-1 (PAI-1) Modulation

Antimicrobial and Antitubercular Investigations

The indole nucleus is a recognized pharmacophore in the development of antimicrobial agents. eurjchem.comfabad.org.tr Derivatives of this compound have been specifically investigated for their activity against challenging pathogens.

In the field of antitubercular research, a notable derivative, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide (8g) , has shown remarkable potency. This compound exhibited a nearly threefold increase in activity compared to its unsubstituted counterpart, with a minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. mdpi.com This activity is comparable to the first-line anti-TB drug isoniazid. mdpi.com Importantly, compound 8g displayed high selectivity, showing minimal cytotoxicity against mammalian Vero cells, which suggests a favorable safety profile. mdpi.com

Furthermore, various indole derivatives substituted with moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of antimicrobial activity. eurjchem.com These compounds have shown efficacy against bacteria such as Staphylococcus aureus (including MRSA) and fungi like Candida albicans and Candida krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.goveurjchem.com The evidence suggests that indole-based compounds, including those derived from this compound, are a valuable platform for discovering new antimicrobial and antitubercular drugs. eurjchem.comfabad.org.tr

Antioxidant Activities and Reactive Species Scavenging Capacity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. nih.gov Several studies have explored the antioxidant potential of indole-2-carboxylic acid derivatives.

Two series of novel indole-2-carboxylic acid derivatives, including N-substituted and carboxamide variants, were synthesized and screened for their antioxidant capabilities. nih.govmdpi.com Certain compounds, such as 3g , 5b , and 5c , were identified as having potent antioxidant activity. nih.govmdpi.com The antioxidant capacity is often evaluated through methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by assessing the compound's reducing power.

In these tests, N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives (5 and 6 , respectively) demonstrated notable reducing power and some scavenging effect against DPPH radicals. Furthermore, all tested ester and amide derivatives of indole-2-carboxylic acid showed powerful iron (Fe2+) chelating activity, which is another important mechanism of antioxidant action. These findings underscore the potential of this chemical class to act as effective antioxidants. nih.gov

Structure Activity Relationship Sar Studies of 4,5 Dichloro 1h Indole 2 Carboxylic Acid Derivatives

Influence of Halogen Substitution on Biological Activity

Halogenation of the indole (B1671886) ring is a critical determinant of the pharmacological profile of indole-2-carboxylic acid derivatives. The position, number, and nature of the halogen atoms significantly influence binding affinity and efficacy against various biological targets.

The presence of chlorine atoms at both the C-4 and C-5 positions of the indole ring establishes a distinct electronic and steric profile that is integral to the activity of certain derivatives. In the synthesis of pyrimido[4,5-b]indole-2,4-diamine derivatives designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide serves as a key intermediate. nih.gov This scaffold highlights the utility of the 4,5-dichloro substitution pattern in creating potent biological agents. nih.gov Spectroscopic analysis provides further insight, with characteristic 13C-NMR signals for 4,5-dichloro derivatives appearing around 138.0 and 135.0 ppm, confirming the electronic environment created by the two chlorinated carbons, C-4 and C-5. mdpi.com

Investigations into halogen substitutions at other positions on the indole ring have further elucidated their role in modulating biological activity. Studies on indole-2-carboxamides as potential anticancer agents revealed that increasing the number of halogen atoms can enhance antiproliferative activity. For instance, dihalo derivatives such as the 4,6-dichloro substituted compound showed higher potency compared to corresponding monohalo derivatives. nih.gov

In the context of HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C-6 position of the indole-2-carboxylic acid scaffold was found to be beneficial. This modification allows the compound to bind effectively with viral DNA through π–π stacking interactions. rsc.orgrsc.org Specifically, derivatives bearing a C6-halogenated benzene and a long branch at the C3 position showed increased inhibitory activity against HIV-1 integrase. mdpi.com

Furthermore, research into dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) showed that substitutions at the C-6 and C-7 positions are significant. A 6-acetamido or 6-ethylamine group was found to be favorable for increasing inhibitory activity, likely by contributing to binding through hydrogen bonds. sci-hub.se A derivative with a 7'-fluoro-2'-carboxy-indoleamine at the 4-position of the indole scaffold demonstrated a pronounced increase in potency against both IDO1 and TDO. sci-hub.se The introduction of flavo-enzymes, such as RebH and PyrH, into metabolic pathways can lead to the specific chlorination of tryptophan at the 7 and 5 positions, respectively, creating precursors for novel halogenated alkaloids. nih.gov

| Compound | Substitution Pattern | Target | Reported Activity/Finding | Citation |

|---|---|---|---|---|

| Dihalo Derivative (5h) | 4,6-Dichloro | Antiproliferative | Higher antiproliferative activity than monohalo derivatives. | nih.gov |

| Indole Derivative (17a) | C6-halogenated benzene | HIV-1 Integrase | Effectively binds with viral DNA (dC20) through π–π stacking. IC50 of 3.11 μM. | rsc.orgrsc.org |

| Indole Derivative (9p) | 6-Ethylamino | IDO1/TDO | Showed the strongest inhibitory activity in its series, 23 times more active than the hit compound. | sci-hub.se |

| Indole Derivative (9a-17) | 7'-Fluoro-2'-carboxy-indoleamine at C4 | IDO1/TDO | Pronounced potency with IC50 values of 2.72 µM (IDO1) and 3.48 µM (TDO). | sci-hub.se |

Contribution of the Carboxylic Acid Moiety to Pharmacological Profile

The carboxylic acid group at the C-2 position is a recurring and essential feature for the pharmacological activity of many indole derivatives. It often acts as a critical anchor, engaging in key interactions with biological targets.

In the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold was identified as a potent chelating core. mdpi.comnih.gov The indole nucleus and the C-2 carboxyl group were observed to chelate with two Mg²⁺ ions within the active site of the integrase enzyme, an interaction fundamental to its inhibitory effect. rsc.orgrsc.org

For inhibitors of cytosolic phospholipase A2, the carboxylic acid group at position 2 is vital. Replacing this group with an acetic or propionic acid substituent leads to a marked decrease in inhibitory potency. nih.gov Similarly, for antagonists of the CysLT₁ receptor, the indole-2-carboxylic acid moiety is considered one of the necessary pharmacophores for activity. nih.gov The acidic moiety models the C1-carboxylic acid of leukotriene D4 (LTD4), allowing it to interact with the receptor. nih.gov

In the case of IDO1/TDO inhibitors, it is speculated that the carboxyl group engages in crucial electrostatic interactions with key amino acids within the enzyme's active site. sci-hub.se This is a common theme for many non-steroidal anti-inflammatory drugs (NSAIDs), where a carboxylic acid group often forms hydrogen bonds and ion pairs with residues like Arginine and Tyrosine at the base of the active site. researchgate.net

Effects of Substituents at the Indole Nitrogen (N-1)

Modification of the indole nitrogen (N-1) position offers another avenue to modulate the biological activity of indole-2-carboxylic acid derivatives, although the effects can vary depending on the target and the nature of the substituent.

In the context of cytosolic phospholipase A2 inhibitors, introducing long alkyl chains (eight or more carbons) at the N-1 position results in a loss of activity. nih.gov However, this loss can be dramatically reversed by replacing the terminal methyl group of the alkyl chain with a carboxylic acid moiety, which significantly increases inhibitory potency. nih.gov For instance, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid was found to be a highly potent inhibitor. nih.gov

For IDO1/TDO inhibitors, N-1 methylation of active compounds resulted in derivatives that showed no inhibition, suggesting that a free N-H group may be important for binding, possibly acting as a hydrogen bond donor. sci-hub.se Conversely, studies on other indole derivatives have shown that N-substitution can lead to a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov In some cases, N-substituted indole derivatives with tertiary amino and phenyl groups at the N-1 position exhibit significant activity against certain pathogens. nih.gov For anti-inflammatory agents targeting acute lung injury, N-1 methylation was a common feature in a series of active 4-indole-2-arylaminopyrimidine derivatives. nih.gov

Structure-Activity Relationships of C-3 Side Chain Modifications

The C-3 position of the indole ring is a highly versatile point for substitution, and modifications to the side chain at this position have a profound impact on pharmacological activity.

For inhibitors of cytosolic phospholipase A2, enzyme inhibition was found to be optimal when the acyl residue at the C-3 position had a length of 12 or more carbons. nih.gov This suggests a requirement for a significant lipophilic chain to occupy a hydrophobic pocket in the enzyme.

In the development of HIV-1 integrase inhibitors, introducing a long branch at the C-3 position was a key strategy to improve interaction with a hydrophobic cavity near the enzyme's active site. mdpi.comnih.gov This structural modification was shown to markedly increase the inhibitory effect. mdpi.comnih.gov Binding mode analysis revealed that a π-π stacking interaction between the benzene ring of the C-3 branch and a tyrosine residue (Tyr143) was critical for improving activity. mdpi.com

For antiproliferative indole-2-carboxamides, the nature of the substituent at the C-3 position significantly impacts activity. nih.gov A study comparing different C-3 substituents found that their effectiveness increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, indicating that both steric and electronic properties of the side chain are crucial. nih.gov In another study, modifying the linker at the C-3 position from a phenethyl amino carbonyl to a benzyl (B1604629) carbonyl moiety altered the anticancer activity profile. nih.gov

| Compound Series | C-3 Modification | Target/Activity | SAR Finding | Citation |

|---|---|---|---|---|

| 3-Acylindole-2-carboxylic acids | Acyl residue length (≥12 carbons) | Cytosolic phospholipase A2 | Optimal enzyme inhibition with long acyl chains. | nih.gov |

| Indole-2-carboxylic acid derivatives | Introduction of a long branch | HIV-1 Integrase | Improved interaction with a hydrophobic cavity, markedly increasing inhibitory effect. | mdpi.comnih.gov |

| Indole-2-carboxamides | Varied substituents (H, methoxyvinyl, phenyl, etc.) | Antiproliferative | Activity is sensitive to the type and nature of the substituent; H and methoxyvinyl were favorable. | nih.gov |

| Indole-2-carboxamides | Modified linkers (phenethyl vs. benzyl carbonyl) | Anticancer | The nature of the linker at C-3 influences antiproliferative efficacy. | nih.gov |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For indole-2-carboxylic acid derivatives, several key pharmacophoric elements have been identified across different therapeutic areas.

For CysLT₁ receptor antagonists, three necessary pharmacophores were identified: the indole ring, the carboxylic acid function at C-2, and a specific lipophilic group, (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl, at the C-3 position. nih.gov This highlights a common feature of CysLT₁ antagonists: a lipophilic region to occupy a pocket and an acidic moiety to mimic the endogenous ligand. nih.gov

In the case of HIV-1 integrase inhibitors, the key pharmacophoric elements are the indole-2-carboxylic acid scaffold, which acts as a metal-chelating core, and a halogenated benzene ring at the C-6 position, which engages in π-π stacking with viral DNA. rsc.orgrsc.orgmdpi.com A bulky hydrophobic group attached to the C-3 position serves as an additional element to fill a hydrophobic cavity in the enzyme. mdpi.com

For IDO1/TDO inhibitors, the indole-2-carboxylic acid is the core scaffold. sci-hub.se The N-H group of the indole ring is considered an important pharmacophore fragment, potentially acting as a hydrogen bond donor, while the C-2 carboxyl group is believed to provide key electrostatic interactions for binding. sci-hub.se

Correlation between Molecular Structure and Receptor Binding Affinity

The affinity of 4,5-dichloro-1H-indole-2-carboxylic acid derivatives for their target receptors is highly sensitive to their molecular architecture. The presence and nature of substituents on the indole nucleus, as well as the disposition of the carboxylic acid group, play pivotal roles in modulating binding potency and selectivity.

The Critical Role of the 2-Carboxyl Group

The carboxylic acid group at the C2 position of the indole ring is frequently identified as a critical anchor for receptor binding. Studies on dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) have demonstrated that this functional group is essential for inhibitory activity. sci-hub.se The replacement of the carboxyl group with other functionalities, such as a methyl, hydroxymethyl, or cyano group, or its complete removal, resulted in a significant loss of inhibition, highlighting its importance in interacting with the active site of these enzymes. sci-hub.se Similarly, in the context of HIV-1 integrase inhibitors, the C2-carboxyl group, along with the indole nitrogen, is proposed to chelate essential Mg²⁺ ions within the enzyme's active site. mdpi.com

Substitutions on the Indole Ring

Modifications at various positions of the indole core have been shown to have a profound impact on receptor binding affinity and selectivity.

C3-Position: The C3 position has been a key site for modification to enhance potency. For antagonists of the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, introducing a [2-[(phenylamino)carbonyl]ethenyl] side chain at C3 of a 4,6-dichloroindole-2-carboxylate scaffold led to a compound with nanomolar affinity. nih.gov Quantitative structure-activity relationship (QSAR) analysis of these derivatives suggested that the terminal phenyl ring of this side chain should fit into a non-hydrophobic pocket of limited size. nih.gov In the development of CysLT1 antagonists, an α,β-unsaturated amide moiety at the C3 position was also found to be an important factor for activity. nih.gov For HIV-1 integrase inhibitors, introducing a long branch at the C3 position improved interactions within a hydrophobic cavity near the active site, significantly increasing inhibitory potency. mdpi.com

C4, C5, and C6-Positions: The substitution pattern on the benzene portion of the indole ring is crucial for tuning receptor affinity. The presence of chlorine atoms at the C4 and C5 positions, as in the parent compound, is a common feature in potent derivatives targeting various receptors. For instance, 4,6-dichloro-substituted indole-2-carboxylates have been identified as potent antagonists at the glycine binding site associated with the NMDA receptor. nih.gov In the case of cannabinoid receptor 1 (CB1) allosteric modulators, an electron-withdrawing group at the C5-position, such as a chloro group, was found to be a key structural requirement. acs.org Moving the C5-chloro group to the C6 position resulted in a drastic reduction in binding affinity. acs.org For IDO1/TDO dual inhibitors, 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent, with a 6-ethylamino substituted compound showing the strongest activity, although it suffered from instability. sci-hub.se

N1-Position (Indole Nitrogen): While many potent derivatives maintain an unsubstituted N-H group, which can act as a hydrogen bond donor, N1-substitution has also been explored. In a study targeting COX-2, a series of N-substituted indole-2-carboxylic acid esters were synthesized. Docking studies predicted that N-phenyl-indole-2-carboxylic acid piperazine (B1678402) ester could be a fairly strong and selective COX-2 inhibitor. nih.gov

The following tables summarize the structure-activity relationships for various derivatives, illustrating how specific structural modifications correlate with receptor binding affinity.

Table 1: SAR of Indole-2-Carboxylate Derivatives as Glycine Site Antagonists (NMDA Receptor)

| Compound | C3-Substituent | C4-Substitution | C6-Substitution | pKi |

|---|---|---|---|---|

| 8 | -[CH=CH]-CO-NH-Phenyl | Cl | Cl | 8.5 |

Data sourced from a study on substituted indole-2-carboxylates as antagonists for the strychnine-insensitive glycine binding site. nih.gov

Table 2: SAR of Indole-2-Carboxamide Derivatives as CB1 Allosteric Modulators

| Compound | C3-Substituent | C5-Substitution | C6-Substitution | Receptor Binding Affinity (KB, nM) |

|---|---|---|---|---|

| 4 | Propyl | Cl | H | Reference |

| 12f | Hexyl | Cl | H | 89.1 |

| 21a | Propyl | H | Cl | 3673 |

Data from a study on the optimization of indole-2-carboxamides as allosteric modulators for the cannabinoid receptor 1 (CB1). acs.org

Table 3: SAR of Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors

| Compound | C4-Substituent | C6-Substituent | IDO1 IC50 (µM) | TDO IC50 (µM) |

|---|---|---|---|---|

| 9a | H | NH₂ | 40.7 | 99.2 |

| 9o-1 | H | NHCOCH₃ | 1.17 | 1.55 |

| 9p | H | NHCH₂CH₃ | Most potent, but unstable | Most potent, but unstable |

| 14a | H | NHCOCH₃ | >100 (C2-COOH replaced with CH₃) | N.D. |

| 14b | H | NHCOCH₃ | >100 (C2-COOH removed) | N.D. |

Data from research on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. sci-hub.se

Table 4: SAR of Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists

| Compound | C3-Substituent | C7-Substituent | CysLT₁ IC₅₀ (µM) | CysLT₂ IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group containing | H | 0.66 | >10 |

| 17k | (E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl | OCH₃ | 0.0059 | 15 |

Data from the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as novel CysLT1 selective antagonists. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research on 4,5 Dichloro 1h Indole 2 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for understanding how a compound like 4,5-dichloro-1H-indole-2-carboxylic acid or its derivatives might interact with biological targets.

Molecular docking simulations are widely used to predict the binding conformation and estimate the binding affinity of indole-2-carboxylic acid derivatives with various biological targets. For instance, in the development of novel HIV-1 integrase inhibitors, molecular docking was instrumental in identifying the indole-2-carboxylic acid scaffold. mdpi.comnih.gov Docking studies revealed that the indole (B1671886) core and the C2 carboxyl group could effectively chelate the two essential Mg²⁺ ions within the integrase active site. mdpi.comnih.gov

Further docking analyses on optimized derivatives showed that specific substitutions could enhance these interactions. For example, introducing a long branch at the C3 position of the indole core improved interactions with a hydrophobic cavity near the active site, while adding halogenated anilines at the C6 position promoted π-π stacking interactions with viral DNA, both contributing to increased inhibitory activity. mdpi.comnih.gov Similar docking approaches have been applied to other indole derivatives to predict their binding modes with targets such as tubulin, where interactions with key amino acid residues like CYS241 and ALA250 were identified, and VEGFR tyrosine kinase, where hydrogen bonds and pi-alkyl interactions were mapped. mdpi.comd-nb.info

Table 1: Predicted Interactions for Indole-2-Carboxylic Acid Derivatives with Various Targets This table is generated based on findings from multiple studies on different indole derivatives to illustrate the application of molecular docking.

| Target Protein | Derivative/Scaffold | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| HIV-1 Integrase | Indole-2-carboxylic acid | Mg²⁺ ions in active site | Metal Chelation | mdpi.comnih.gov |

| HIV-1 Integrase | 6-haloaniline substituted derivative | Viral DNA (dC20) | π-π Stacking | nih.gov |

| Tubulin | 5-methoxy-indole derivative | CYS241, THR179, ALA250 | Hydrogen Bonding | mdpi.com |

| VEGFR Tyrosine Kinase | 5-bromoindole-2-carbohydrazide | ASP1046, LEU889, VAL848 | Hydrogen Bonding, Pi-Alkyl | d-nb.info |

Docking studies provide a structural basis to explain why certain compounds are biologically active. The remarkable improvement in HIV-1 integrase inhibition by certain derivatives was rationalized by their binding modes; the free carboxyl group's ability to form bis-bidentate chelation with Mg²⁺ ions was a critical factor for the enhanced activity. mdpi.com The discovery that derivatives with a long branch at the C3 position showed significantly improved potency was directly explained by docking analyses, which revealed favorable interactions with a nearby hydrophobic cavity. mdpi.comnih.gov

In the context of developing antagonists for the N-methyl-d-aspartate (NMDA) receptor, computational modeling guided the synthetic efforts. acs.orgnih.gov The models helped rationalize how the incorporation of substituted aromatic groups with electron-withdrawing properties on the propenyl moiety of a 4,6-dichloro-1H-indole-2-carboxylic acid derivative led to compounds with better affinity and potency. nih.gov This demonstrates a powerful feedback loop where computational predictions explain experimental results and, in turn, guide the next round of molecular design.

Homology Modeling in the Absence of Experimental Protein Structures

Experimental determination of protein structures using methods like X-ray crystallography or NMR spectroscopy can be challenging and time-consuming. nih.gov When an experimental structure of a target protein is unavailable, homology modeling (or comparative modeling) offers a powerful alternative. nih.gov The technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, which serves as a template. nih.govnih.gov

The process involves several key steps:

Template Identification: Searching protein databases to find experimentally solved structures that have a similar amino acid sequence to the target protein. nih.gov

Sequence Alignment: Aligning the target protein's sequence with the template's sequence. nih.gov

Model Building: Constructing the 3D model of the target based on the alignment and the template's structure. nih.gov

For research on this compound, if it were to be tested against a novel enzyme or receptor for which no crystal structure exists, homology modeling would be the essential first step. A reliable homology model of the target would allow for subsequent structure-based studies, such as the molecular docking simulations described above, to predict binding modes and guide lead optimization. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms over time, providing insights into the flexibility and conformational stability of molecules. researchgate.netstudfile.net

In the context of this compound research, MD simulations are typically performed after a docking study to validate the predicted binding pose. By simulating the ligand-receptor complex in a realistic environment (including water and ions) over a period of nanoseconds, researchers can assess whether the ligand remains stably bound in the predicted orientation. biorxiv.orgresearchgate.net A stable interaction throughout the simulation, characterized by minimal positional deviation (low root-mean-square deviation, or RMSD), strengthens the confidence in the docking result. researchgate.net These simulations can also reveal crucial information about conformational changes in the protein upon ligand binding and identify key residues responsible for maintaining the stability of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov A particularly powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). CoMFA generates a 3D grid around a set of aligned molecules and calculates their steric and electrostatic fields, which are then correlated with biological activity to create a predictive model.

A key example of this approach involves a close derivative, (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a potent antagonist of the glycine (B1666218) site of the NMDA receptor. acs.orgnih.gov Researchers used CoMFA to guide the synthesis of new analogs to optimize potency and duration of action. nih.gov The CoMFA model provided a visual representation of which regions around the molecule favored bulky or electropositive/negative groups. This guided the strategic placement of substituents, leading to the discovery that incorporating an electron-withdrawing group or a heterocyclic group at a specific position resulted in compounds with significantly better affinity and potency. acs.orgnih.gov

Table 2: CoMFA-guided Optimization of NMDA Receptor Antagonists This table illustrates how structural changes, guided by CoMFA, impacted the biological activity of 4,6-dichloro-1H-indole-2-carboxylic acid derivatives.

| Compound | Modification based on CoMFA Model | Resulting Activity | Reference |

|---|---|---|---|

| Parent Compound | Phenyl group at the 2-position of the propenyl moiety | Potent antagonist | nih.gov |

| Analog 1 | Incorporation of a substituted aromatic with an electron-withdrawing group | Better affinity and potency | nih.gov |

| Analog 2 | Incorporation of a heterocyclic group | Better affinity and potency | nih.gov |

| Final Compound (19) | Addition of a 3-aminophenyl group | Discovery of a new potent and selective antagonist | acs.orgnih.gov |

Virtual Screening and De Novo Design of Novel Analogs

Virtual screening is a computational method used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach was pivotal in the discovery of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.gov A molecular docking-based virtual screening campaign first identified indole-2-carboxylic acid as a promising scaffold. mdpi.com

Once a hit scaffold like this compound is identified, computational tools can be used for the de novo design of novel analogs. This involves designing new molecules that are tailored to fit the steric and electronic properties of the target's binding site. The structural optimizations performed on the indole-2-carboxylic acid scaffold for HIV-1 integrase are a prime example of this design process. mdpi.comnih.gov Guided by docking results, researchers systematically modified the scaffold—adding side chains and substituting different positions on the indole ring—to create new analogs with markedly improved inhibitory effects, demonstrating a successful synergy between virtual screening and rational drug design. mdpi.comnih.gov

常见问题

Q. What are the recommended synthetic routes for 4,5-dichloro-1H-indole-2-carboxylic acid?

A common approach involves condensation reactions using substituted indole precursors. For example, derivatives of indole-2-carboxylic acid can be synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, followed by crystallization and purification steps . Chlorination at the 4,5-positions may require electrophilic substitution using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the presence of indole protons (e.g., NH at δ 10–12 ppm) and chlorine substituents. ¹³C NMR identifies carboxylate (C=O, ~165–170 ppm) and aromatic carbons .

- X-ray Crystallography: For unambiguous structural confirmation, use programs like SHELXL for small-molecule refinement. SHELX workflows are robust for resolving halogenated indole derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .

- Ventilation: Work in a fume hood to avoid inhalation of fine powders.

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated indole derivatives?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Acetic acid is effective for cyclization but may require dilution to avoid side reactions .

- Catalysis: Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., AlCl₃) can improve chlorination efficiency.

- Temperature Control: Reflux conditions (100–120°C) balance reaction rate and decomposition .

Q. How to resolve contradictions in reported physical properties (e.g., melting points)?

- Experimental Validation: Perform differential scanning calorimetry (DSC) to measure melting points under standardized conditions.

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 5-chloroindole-2-carboxylic acid, mp ~195–200°C) . If discrepancies persist, assess purity via HPLC or elemental analysis .

Q. What strategies ensure stability during long-term storage?

Q. How can computational modeling aid in studying reactivity?

- DFT Calculations: Predict electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software. Chlorine substituents at 4,5-positions can be modeled to assess steric/electronic effects .

- Molecular Docking: Screen for biological activity by docking into target proteins (e.g., kinase inhibitors) using AutoDock Vina .

Q. What methodologies assess biological activity of halogenated indoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。